2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol
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Overview
Description
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a complex organic compound that features a quinazolinone core structure with a sulfanyl linkage to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves multi-step organic reactionsThe quinazolinone core is then constructed through condensation reactions involving appropriate amines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone core or the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and oxazole moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target protein, leading to changes in its conformation and function .
Comparison with Similar Compounds
Similar Compounds
Triazoles: These compounds are known for their antifungal and antiviral activities.
Benzimidazoles: Often used in medicinal chemistry for their anti-inflammatory and anticancer effects.
Uniqueness
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to its combination of an oxazole ring with a quinazolinone core, linked by a sulfanyl group. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-16(21-18(25-11)12-6-8-13(20)9-7-12)10-26-19-22-15-5-3-2-4-14(15)17(24)23-19/h6-9H,2-5,10H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSLSZPUYDASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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